Vinyl acetate

CH3COOCH=CH2

CH3COOCHCH2

C4H6O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COOCH=CH2

CH3COOCHCH2

C4H6O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.23 M

Sol in ethane, acetone, chloroform

Soluble in organic liquids

> 10% in ethyl ether; > 10% in ethanol; > 10% in benzene

At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %

4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °C

In water, 27 g/L at 50 °C

In water, 20,000 mg/L at 20 °C

20 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 2 (poor)

2%

Synonyms

Canonical SMILES

Isomeric SMILES

Polyvinyl Acetate (PVAc) and Polyvinyl Alcohol (PVA):

- PVAc, also known as polyvinyl acetate, is the primary product derived from vinyl acetate polymerization. PVAc finds application in various scientific research areas due to its:

- PVA, another product of vinyl acetate polymerization, is highly water-soluble and offers unique properties for research:

Ethylene-Vinyl Acetate (EVA) Copolymers:

- EVA copolymers are formed by combining vinyl acetate with ethylene. These materials offer valuable properties for specific research applications:

- Flexibility and elasticity: EVA's combination of these properties makes it suitable for creating microfluidic channels and flexible substrates for cell culture studies [].

- Biocompatibility: Similar to PVA, EVA copolymers exhibit biocompatibility, making them useful in tissue engineering and drug delivery research [].

Other Research Applications:

- Soil stabilization: Research explores the use of vinyl acetate polymers to improve soil properties like water retention and erosion resistance, potentially aiding agricultural and environmental studies [].

- Food science: Modified food starches, incorporating vinyl acetate, are under investigation for their potential applications in food texture modification and encapsulation of food additives [].

Vinyl acetate is an organic compound with the chemical formula . It is a colorless liquid that possesses a sweet, fruity odor, characteristic of many esters. As an acetate ester of vinyl alcohol, it is primarily used as a monomer in the production of polymers and copolymers. Vinyl acetate is flammable and volatile, making it necessary to handle it with care in industrial settings .

- Diels-Alder reactions: Vinyl acetate can react with dienes to form cyclohexene derivatives.

- Addition reactions: It reacts with halogens and hydrogen halides to yield halogenated products.

- Transesterification: Vinyl acetate can react with various carboxylic acids to produce different esters.

- Polymerization: It polymerizes to form polyvinyl acetate, which is used in adhesives and coatings .

The main industrial synthesis of vinyl acetate involves the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst:

This reaction typically occurs at temperatures between 175–200 °C and pressures of 5–9 bar .

Vinyl acetate can be synthesized through several methods:

- Acetylene Route: Acetylene reacts with acetic acid in the presence of zinc acetate as a catalyst at temperatures ranging from 170–230 °C. This method produces vinyl acetate but is less favored due to environmental concerns .

- Ethylene Route: The most common method involves the vapor-phase reaction of ethylene with acetic acid and oxygen over a palladium catalyst. This method accounts for the majority of global production due to its efficiency and lower environmental impact .

- Thermal Decomposition: Ethylidene diacetate can be thermally decomposed to yield vinyl acetate and acetic acid .

Uniqueness of Vinyl Acetate

Vinyl acetate stands out due to its dual functionality as both an alkene and an ester. Its ability to undergo various reactions makes it versatile for synthesizing numerous polymers with distinct properties. Unlike simple esters or alkenes, vinyl acetate's reactivity facilitates the production of complex materials essential for modern manufacturing processes .

Research on vinyl acetate has highlighted risks associated with its polymerization process. Uncontrolled polymerization can lead to hazardous situations, including explosions due to pressure surges in reactors. Studies have focused on understanding these incidents through radical chain polymerization kinetics, emphasizing the importance of maintaining controlled conditions during processing .

Furthermore, vinyl acetate's interactions with various initiators during polymerization have been studied extensively to optimize production processes while minimizing risks.

Several compounds share structural similarities with vinyl acetate, including:

- Ethylene Vinyl Acetate Copolymer (EVA): A copolymer that combines ethylene and vinyl acetate; known for its flexibility and toughness.

- Polyvinyl Alcohol (PVA): A water-soluble synthetic polymer derived from the hydrolysis of polyvinyl acetate; widely used as a thickener and emulsifier.

- Acetic Acid (CH₃COOH): A simple carboxylic acid from which vinyl acetate is derived; used extensively in food preservation and as a chemical reagent.

Comparison TableCompound Structure Key Properties

Ethylene Acetoxylation Mechanisms

The Wacker-like mechanism dominates ethylene acetoxylation, where palladium-based catalysts mediate the coupling of ethylene and acetic acid. Density functional theory (DFT) studies reveal that the palladium acetate dimer serves as the active catalyst, with ethylene coordinating to a palladium center by displacing a terminal acetate ligand [1]. Subsequent β-hydrogen transfer forms vinyl acetate, with solvent molecules acting as proton-transfer mediators. The rate-determining step is the β-hydrogen transfer, exhibiting an activation energy of 67 kJ/mol [1]. Kinetic studies show a negative reaction order for acetate at high concentrations due to site-blocking effects [1].

Electrochemical analyses further demonstrate that heterogeneous Pd(0) nanoparticles catalyze oxygen reduction, generating the driving force for Pd(0) corrosion to homogeneous Pd(II) species [3]. This dynamic phase interconversion enables a bifunctional mechanism: Pd(0) facilitates oxygen activation, while Pd(II) mediates selective ethylene acetoxylation [3].

Acetylene Acetoxylation Mechanisms

Acetylene reacts with acetic acid over zinc acetate catalysts supported on functionalized carbon materials. DFT calculations indicate that surface carboxyl groups enhance catalytic activity by stabilizing intermediates through hydrogen bonding [2]. The reaction proceeds via acetylene adsorption on zinc sites, followed by nucleophilic attack by acetate to form a vinyl intermediate, which subsequently undergoes protonolysis [6].

Metal-organic framework (MOF)-derived zinc catalysts exhibit varied activity depending on support functionalization. Zinc-oxygen-carbon (Zn-O-C) catalysts achieve 33% conversion, outperforming zinc-nitrogen-carbon (Zn-N-C) systems (12%) due to higher electron density at zinc sites, which strengthens acetic acid adsorption [4] [5].

Kinetic Models and Rate-Determining Steps

Microkinetic modeling of ethylene acetoxylation identifies acetate desorption as a critical bottleneck under high-conversion conditions [1]. For acetylene routes, the rate-limiting step shifts with support chemistry: carboxyl-modified surfaces lower the activation barrier for acetate coupling (Δ‡ = 45 kJ/mol) compared to hydroxyl-bearing supports (Δ‡ = 58 kJ/mol) [2]. Industrial reactors operating at 170–230°C and 35–40 kPa optimize trade-offs between conversion and selectivity [6].

Mechanistic Studies Using Computational Methods

Density Functional Theory (DFT) Investigations

DFT simulations of palladium acetate dimers predict a trigonal planar transition state during β-hydrogen transfer, with solvent-assisted proton shuttling reducing the energy barrier by 15 kJ/mol [1]. For zinc acetate catalysts, charge analysis reveals that carboxyl groups withdraw electron density from zinc (Mulliken charge: +1.2 e) versus hydroxyl groups (+0.9 e), altering acetic acid binding strengths [2].

Reaction Energy Profiles and Transition States

Ethylene acetoxylation exhibits a three-step energy profile:

- Ethylene coordination (−85 kJ/mol exothermic)

- Acetate coupling (+22 kJ/mol endothermic)

- β-Hydrogen transfer (+67 kJ/mol activation energy) [1].

In acetylene pathways, the transition state for vinyl intermediate formation involves simultaneous C–O bond formation and proton transfer, with a calculated activation energy of 92 kJ/mol [2].

Surface Science Approaches to Mechanism Elucidation

In situ X-ray photoelectron spectroscopy (XPS) of Pd/C catalysts during ethylene acetoxylation detects Pd(II) species under reaction conditions, supporting the homogeneous-heterogeneous interconversion model [3]. Scanning tunneling microscopy (STM) of zinc acetate on carbon reveals that carboxyl functionalization increases active site dispersion by 40%, correlating with higher turnover frequencies [4].

Role of Oxygen in Vinyl Acetate Formation

Oxygen Effects on Surface Reactions

Molecular oxygen serves dual roles: (1) reoxidizing Pd(0) to Pd(II) to sustain the catalytic cycle and (2) participating in proton-coupled electron transfers during β-hydrogen elimination [3]. At oxygen partial pressures above 0.2 atm, Pd(II) stability increases, shifting the rate-determining step to ethylene coordination [1].

Influence on Selectivity and Conversion

Excess oxygen (>5 mol%) promotes over-oxidation pathways, generating carbon dioxide (2–5% yield) and reducing vinyl acetate selectivity by 12–15% [8]. Optimal oxygen concentrations (2–3 mol%) balance Pd(II) regeneration and by-product suppression [3].

By-Product Formation Mechanisms

Acetaldehyde Generation Pathways

Acetaldehyde forms via hydrolysis of vinyl acetate during product isolation or through parallel hydration of ethylene intermediates. DFT studies show that water co-adsorption on zinc acetate catalysts lowers the activation energy for hydrolysis by 18 kJ/mol [8]. In palladium systems, acetaldehyde arises from ethylene oxidation side reactions, particularly under low acetic acid concentrations [7].

Carbon Dioxide Formation Mechanisms

CO₂ originates from decarboxylation of acetate ligands under oxidative conditions. In Pd-catalyzed reactions, 5–7% of acetate ligands decompose via:

$$ \text{CH}3\text{COO}^- \rightarrow \text{CO}2 + \text{CH}_3^\bullet $$

followed by CH₃∙ recombination to ethane [1].

Other Secondary Reaction Products

Homogeneous Palladium-Catalyzed Processes

Homogeneous palladium catalysis plays a fundamental role in vinyl acetate synthesis, with palladium acetate serving as the primary catalytic precursor. Research utilizing ultraviolet-visible, Raman, and infrared spectroscopic methods has revealed that palladium acetate solvated in glacial acetic acid maintains a trimeric structure similar to its crystalline form. The introduction of potassium acetate in concentrations between 0.10 and 0.20 M causes the decomposition of palladium acetate trimers into dimers, which represent the catalytically active and selective species for vinyl acetate formation.

The homogeneous mechanism operates through the direct coupling of ethylene with acetic acid mediated by soluble palladium(II) species. During the reaction with ethylene, dimeric palladium species form by decomposition of the trimers, and palladium(II) in palladium acetate undergoes reduction to palladium black while producing vinyl acetate and acetaldehyde. The rate-limiting step involves β-hydride elimination from the adsorbed acetoxyethyl intermediate, proceeding with an activation barrier of 55 ± 4 kilojoules per mole.

Recent groundbreaking research has demonstrated that industrial vinyl acetate synthesis operates through a previously unrecognized homogeneous-heterogeneous bifunctional mechanism. Electrochemical analysis reveals that heterogeneous nanoparticulate palladium(0) serves as an active oxygen reduction electrocatalyst, providing the high driving force required for corrosion to form homogeneous palladium(II). This homogeneous palladium(II) then catalyzes selective ethylene acetoxylation with reformation of heterogeneous palladium(0).

Heterogeneous Palladium Catalysts on Various Supports

Heterogeneous palladium catalysts supported on various materials constitute the dominant industrial approach for vinyl acetate synthesis. The most widely employed systems utilize palladium dispersed on silica, alumina, or carbon supports, with reaction temperatures typically ranging from 100 to 200°C under pressures of 0.6 to 0.8 megapascals.

Silica-supported palladium catalysts demonstrate exceptional performance in vinyl acetate synthesis. The palladium metal content typically ranges between 0.2 to 2.5 weight percent, with the catalyst providing efficient vinyl acetate production and lower carbon dioxide yields compared to conventional systems. Research on palladium dispersion effects reveals that the activity and selectivity properties are significantly affected by the physicochemical form of palladium metal content on the catalyst support substrate.

Alumina-supported palladium catalysts offer enhanced mechanical strength and thermal stability. High pore volume alumina-supported catalysts demonstrate enhanced performance with increased pore volume of the support, with the gas hourly space velocity significantly increasing the space time yield compared to non-extruded alumina supported catalysts. The support provides a large surface area for palladium dispersion while maintaining structural integrity under reaction conditions.

Carbon-supported palladium systems exhibit unique electronic properties that influence catalytic behavior. Electrochemical studies on graphite-supported palladium catalysts reveal that carbon supports provide electron transfer pathways essential for the electrochemical oxidation-reduction cycles. The carbon surface functional groups significantly influence palladium dispersion and metal-support interactions.

Homogeneous-Heterogeneous Bifunctional Catalysis

The most significant recent advancement in understanding vinyl acetate synthesis mechanisms involves the discovery of homogeneous-heterogeneous bifunctional catalysis. This revolutionary finding challenges the traditional paradigm that catalytic cycles proceed through either homogeneous or heterogeneous modes exclusively.

Electrochemical phase interconversion enables this bifunctional mechanism, where heterogeneous palladium(0) and homogeneous palladium(II) dynamically interconvert during catalysis. Each species plays a complementary role: heterogeneous nanoparticulate palladium(0) functions as an active oxygen reduction electrocatalyst, while homogeneous palladium(II) catalyzes selective ethylene acetoxylation.

The bifunctional cycle operates through electrochemical coupling between homogeneous and heterogeneous components. Heterogeneous palladium catalysis of electrochemical oxygen reduction provides the high driving force necessary to electrochemically oxidize palladium metal to form molecular palladium(II) acetate. This homogeneous palladium(II) acetate then carries out coupling of ethylene and acetic acid, with reformation of palladium metal.

Inhibiting the corrosion of palladium(0) to palladium(II) by galvanic protection results in reversible poisoning of catalysis, demonstrating the essential role of phase conversion in this catalytic cycle. These findings highlight how dynamic phase interconversion can harness and couple complementary reactivity across molecular and material active sites.

Bimetallic Catalyst Systems

Palladium-Gold Catalysts: Structure and Function

Palladium-gold bimetallic catalysts represent the state-of-the-art technology for industrial vinyl acetate synthesis. These catalysts demonstrate superior performance compared to monometallic palladium systems through synergistic effects between the two metals.

The optimal palladium-gold ratio has been extensively studied, with palladium to gold ratios of 0.8:0.2 showing maximum catalytic activity. X-ray diffraction and X-ray absorption fine structure studies reveal that carbon atoms spontaneously dope into the palladium-gold alloy lattice while maintaining the alloy's size, metallic state, and alloy composition. The addition of potassium acetate dramatically increases the equilibrium carbide fraction, resulting in a 5.6-fold higher formation rate and 89.0% selectivity compared to 69.2% selectivity for palladium-gold catalysts without promoter.

The structure of palladium-gold alloys significantly influences catalytic performance. Gold preferentially segregates to the surface in model gold/palladium alloy systems, creating isolated palladium sites. Higher gold coverages decrease the population of bridging palladium sites, thus increasing palladium site isolation and eliminating larger palladium ensembles that lead to decomposition of vinyl acetate and ethylene.

Kinetic and theoretical analyses demonstrate that the coupling of acetate and ethylene, which represents the rate-determining step, is effectively promoted by the synergistic contributions of gold through electronic and geometric effects. The gold component provides electronic modifications to palladium while also inhibiting ethylene dehydrogenation, ultimately slowing the formation of carbon dioxide.

Other Bimetallic Compositions and Their Performance

Beyond palladium-gold systems, other bimetallic compositions have shown promise for vinyl acetate synthesis. Palladium-copper catalysts supported on zirconia demonstrate enhanced catalytic performance through bimetallic distortions.

Palladium-copper alloy catalysts exhibit tetragonal/orthorhombic nature with differences in lattice position. The presence of copper(II) in the lattice promotes vinyl acetate monomer formation due to acetaldehyde formation, acetic acid hydrogenation, and subsequent hydrogen spillover. This releases hydroxyl groups during vinyl acetate monomer dehydrogenation from the active site.

In-situ reaction monitoring by diffuse reflectance infrared Fourier transform spectroscopy coupled with mass spectrometry identifies the surface formation of main intermediates like palladium acetate monomers associated with vinyl acetate formation. The palladium-copper systems show minimal formation of sub-products and demonstrate catalytic stability for 18 hours.

Statistical analyses of palladium-copper catalysts reveal that vinyl acetate monomer formation is influenced by acetic acid and oxygen consumption at low ethylene coverage. Acetaldehyde appears as an important intermediate for vinyl acetate monomer synthesis, with the bimetallic composition providing enhanced selectivity compared to monometallic systems.

Support Effects on Catalyst Activity

Support materials exert profound influences on bimetallic catalyst performance through electronic, geometric, and chemical effects. The interaction between metal nanoparticles and support materials can strongly influence catalytic performance, particularly for reducible oxidic supports that can form suboxides.

Silica supports provide excellent dispersion for palladium-gold catalysts while offering thermal stability. The silica surface can be modified through various treatments to enhance metal-support interactions and improve catalyst performance. Egg shell coatings of metals on silica supports have been developed to optimize the distribution of active components.

Titania supports offer unique redox properties that can be exploited to tune metal-support interactions. Enhanced metal-support interactions over palladium-gold/titania catalysts demonstrate improved performance through electronic modifications. The reducibility of titania affects the oxidation state of supported metals and can provide oxygen vacancies that participate in the catalytic cycle.

Zirconia supports create strong metal-support interactions that can modify the electronic properties of supported bimetallic particles. The interaction effects between palladium-copper and zirconia supports indicate enhanced exposition of palladium-copper species suitable for the reaction. High-resolution transmission electron microscopy results confirm these interaction effects for palladium-copper/zirconia-titania samples.

Carbon supports offer unique advantages through their electronic conductivity and surface functionality. The carbon surface can be modified with functional groups that serve as anchoring sites for metal precursors and can participate directly in catalytic reactions. The electron transfer capabilities of carbon supports enable electrochemical processes that are crucial for homogeneous-heterogeneous bifunctional catalysis.

Zinc-Based Catalysts for Acetylene Route

Zinc Acetate on Carbon Supports

Zinc acetate supported on activated carbon represents the traditional catalyst system for vinyl acetate synthesis via the acetylene route. This process involves the direct addition of acetylene to acetic acid vapor at temperatures of 170-230°C under pressures of 35-40 kilopascals.

The zinc acetate catalyst operates through the Kripylo pathway, where acetylene undergoes addition reaction with acetic acid vapor in the presence of zinc acetate catalyst supported on activated carbon. The conversion of acetylene per pass ranges from 60% to 75%, with selectivity to vinyl acetate reaching 99% based on acetic acid and 93% based on acetylene.

Porous carbon spheres prepared by carbonization of poly(vinylidene chloride) synthesized by suspension polymerization provide excellent support materials. These supports exhibit pore sizes between 0.8-1.2 nanometers with high specific surface area and good mechanical strength. Zinc acetate supported on porous carbon spheres achieves acetic acid and acetylene conversions of 22.6% and 5.3% respectively, while the activity of vinyl acetate formation exceeds 1000 grams per mole per hour.

The surface properties of carbon supports significantly influence zinc acetate dispersion and catalytic activity. Activated carbons treated with nitric acid show enhanced adsorption of zinc acetate from aqueous solution. The adsorption process is strongly dependent on hydrodynamic regimes, adsorption temperature, initial salt concentration, and initial solution pH value.

Optimization of Zinc Catalyst Performance

Optimization of zinc-based catalysts involves careful control of zinc acetate loading, distribution, and carbon support modification. Each carbon support has an optimal loading of zinc acetate equal to a critical value that provides both high activity and stability of catalyst operation.

The deactivation mechanism of zinc acetate catalysts involves thermal decomposition of the active component, with the degree of thermal decomposition controlling the deactivation rate. This rate depends on the loading and distribution of zinc acetate in the porous structure of the support. Modeling studies reveal that optimal loading and distribution of the active component in the porous support structure can extend catalyst lifetime by approximately 2.5 times.

Surface modification of carbon supports through chemical treatments enhances zinc acetate performance. Nitrogen-doped carbon supports demonstrate promotional effects in vinyl acetate synthesis from acetylene and acetic acid. Density functional theory calculations reveal that quaternary nitrogen models show the most stable adsorption for both acetylene and acetic acid molecules.

The formation mechanism of vinyl acetate on zinc acetate supported on ordered mesoporous carbon has been investigated using density functional theory. Surface functional groups of carbon support influence the reaction significantly, with carboxyl groups causing acetate shift and reducing activation barriers for rate-limiting steps. Hydroxyl and epoxy groups increase barriers to some extent, indicating the importance of controlled surface functionalization.

Ionic liquid modification provides another approach for zinc catalyst optimization. Zinc acetate immobilized on mesoporous materials by acetate ionic liquids forms supported ionic liquid catalysts. These systems achieve 10.9% acetic acid conversion with 1.1 gram vinyl acetate yield and 98% vinyl acetate selectivity at 195°C.

Catalyst Deactivation Phenomena

Palladium Sintering Mechanisms

Palladium sintering represents a primary deactivation mechanism in vinyl acetate synthesis catalysts. The main reason for catalyst deactivation in palladium-gold systems involves sintering due to mobile palladium acetate species formation on the catalyst surface.

Palladium-gold/silica vinyl acetate synthesis catalysts deactivate without noticeable sintering for up to six months of use but undergo considerable restructuring. The deactivation process involves palladium dissolution as dimeric and trimeric palladium acetate complexes, confirmed by ultraviolet absorption spectroscopy. This etching occurs at the surfaces of palladium-rich particles, while gold-rich particles remain resistant to etching.

The role of gold as a promoter involves stabilizing the optimum alloy phase against loss of palladium. Reduction of palladium acetate complexes by ethylene leads to plating of metallic palladium onto the surfaces of etched catalysts. This creates a cycle of palladium dissolution and deposition under reaction conditions, leading to redistribution of palladium between catalyst particles.

Sintering kinetics depend on temperature, atmosphere, and support effects. The formation of palladium acetate species under reaction conditions facilitates metal mobility and subsequent agglomeration. Understanding these mechanisms enables development of strategies to minimize sintering through composition optimization and operating condition control.

Chemical Poisoning Pathways

Chemical poisoning of vinyl acetate catalysts occurs through multiple pathways involving both reversible and irreversible processes. Product inhibition studies reveal that vinyl acetate formation decreases with increasing carbon dioxide and acetaldehyde concentrations. The formation of vinyl acetate and carbon dioxide occurs at different centers on the catalyst and follows different deactivation kinetics, enabling selective poisoning of these reactions.

Carbon monoxide represents a significant catalyst poison that inhibits vinyl acetate synthesis rates. Carbon monoxide can be either co-fed or produced by side reactions, and its inhibition effect demonstrates the sensitivity of the catalytic system to trace contaminants. The poisoning mechanism involves competitive adsorption at active sites, reducing the availability of sites for productive vinyl acetate formation.

Chloride ions also cause catalyst deactivation, particularly affecting high gold content palladium-gold catalysts. Palladium-gold catalysts with substantial gold content (greater than 65% gold of total metal) show detrimental effects from high chloride content. The exponential relationship between chloride amount and deactivation rate demonstrates the severe impact of halide contamination.

Steam and water vapor can cause reversible poisoning through competitive adsorption. The presence of water modifies the surface chemistry and can lead to hydrolysis of metal-support bonds. Understanding these poisoning mechanisms enables development of regeneration strategies and operating procedures to minimize catalyst deactivation.

Regeneration Strategies

Catalyst regeneration represents a crucial aspect of vinyl acetate synthesis economics. Optimization of regeneration processes for spent catalysts from vinyl acetate synthesis has been attempted using response surface methodology based on experimental design.

Electrochemical regeneration offers a novel approach for palladium-based catalysts. Inhibiting palladium corrosion via galvanic protection serves to reversibly inhibit vinyl acetate synthesis in both bulk liquid and vapor phase. This reversibility demonstrates the potential for electrochemical control of catalyst activity and regeneration.

Thermal regeneration methods involve controlled oxidation and reduction cycles. For zinc acetate catalysts used in acetylene-based vinyl acetate synthesis, spent catalysts can be regenerated through thermal treatment under carbon dioxide atmosphere. The operating conditions of activation temperature 950°C, activation time 120 minutes, and carbon dioxide flow rate 600 milliliters per minute enable effective regeneration.

Structural characterization of regenerated catalysts reveals transformation of zinc acetate to zinc oxide during thermal treatment. Zinc oxide particles become well adhered and uniformly distributed onto the carbon surface, forming zinc oxide/activated carbon composites with excellent adsorptive and photocatalytic properties.

The development of regeneration strategies requires understanding the specific deactivation mechanisms for each catalyst system. Reduction-oxidation-reduction treatments prove effective for tuning metal-support interactions and improving catalytic performance. Such treatments result in twofold increases in cobalt surface area on reducible oxides and proportionally enhance catalytic activity.

Advanced Catalyst Characterization Methods

In-situ Techniques for Reaction Monitoring

In-situ characterization techniques provide crucial insights into the working state of vinyl acetate synthesis catalysts under reaction conditions. These methods enable real-time monitoring of catalytic processes and identification of reaction intermediates and active sites.

In-situ X-ray diffraction coupled with diffuse reflectance infrared Fourier transform spectroscopy enables comprehensive monitoring of structural and surface changes. Studies of potassium acetate-promoted palladium-gold/silica-catalyzed vinyl acetate synthesis using these techniques provide insights into how potassium acetate affects catalyst performance. The coupling of in-situ X-ray diffraction with in-situ diffuse reflectance infrared Fourier transform spectroscopy analysis reveals mechanisms of promoter effects.

In-situ Raman spectroscopy provides valuable information about surface species and reaction intermediates. This technique enables identification of specific information on catalyst defect structure in the bulk and at the surface, as well as the presence of adsorbates and reaction intermediates. Modern Raman instrumentation based on single-stage spectrometers allows high throughput and versatility in design of in-situ/operando cells to study working catalysts.

Near ambient pressure X-ray photoelectron spectroscopy allows characterization of catalyst surfaces under reaction conditions. This technique enables tracking of catalyst surface chemistry at relatively high temperature in gas phase in the torr pressure range. The authentic surface chemistry and structure of catalyst particles during catalysis represent key descriptors for understanding catalytic performance.

Temperature programmed techniques combined with mass spectrometry provide quantitative information about surface species. Temperature programmed desorption, reduction, and oxidation profiles can elucidate physical properties of heterogeneous catalysts. These techniques require high sensitivity mass spectrometers along with microreactors or vacuum chambers.

Surface Science Approaches to Catalyst Analysis

Surface science approaches provide fundamental understanding of elementary surface reactions at the atomic level. The application of modern surface science techniques to catalytic studies has advanced understanding of the relationship between surface characteristics and catalytic properties.

Single crystal model catalyst studies enable detailed mechanistic investigations under well-controlled conditions. Experiments on well-defined palladium surfaces combined with density functional theory calculations explicitly examine the influence of coverage on ethylene acetoxylation to form vinyl acetate. These studies reveal that high adsorbate coverages significantly lower activation energies for reactions involving coupling of two adsorbed intermediates.

Ultrahigh vacuum surface science techniques coupled with high-pressure kinetic measurements bridge the pressure gap between fundamental studies and practical catalysis. Experimental systems consisting of reaction chambers linked to ultrahigh vacuum surface analysis systems enable both kinetic measurements at atmospheric pressures and surface characterization under ultrahigh vacuum conditions.

Scanning tunneling microscopy and atomic force microscopy provide atomic-scale imaging of catalyst surfaces. These techniques enable direct observation of surface structures, defects, and adsorbate arrangements that influence catalytic activity. The combination with spectroscopic methods provides comprehensive characterization of surface properties.

Electron microscopy techniques, including high-resolution transmission electron microscopy and scanning transmission electron microscopy, reveal catalyst morphology and structure. Energy dispersive X-ray analysis enables determination of local composition in bimetallic particles. These techniques prove essential for understanding structure-activity relationships in supported catalysts.

Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18°F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics.

DryPowder, Liquid; Liquid

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a pleasant, fruity odor.

Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]

Color/Form

COLORLESS, MOBILE LIQUID

Clear, colorless liquid

XLogP3

-3.8

Boiling Point

162 to 163 °F at 760 mm Hg (EPA, 1998)

72.5 °C

72.8 °C

72.7 °C

162°F

Flash Point

18 °F (EPA, 1998)

-8 °C, 18 °F (CLOSED CUP)

0.5-0.9 °C (open cup)

-8 °C c.c.

18°F

Vapor Density

3 (EPA, 1998) (Relative to Air)

3.0 (Air = 1)

Relative vapor density (air = 1): 3.0

3

Density

0.932 at 68 °F (EPA, 1998)

0.932 at 20 °C/4 °C

Relative density (water = 1): 0.93

0.93

LogP

0.73 (LogP)

log Kow = 0.73

0.73

Odor

An initially pleasant odor which quickly becomes sharp and irritating ... Not unpleasant , sweetish smell in small quantities

Melting Point

-136 °F (EPA, 1998)

-93.2 °C

-100°C

-136°F

UNII

L9MK238N77

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

NCI Cancer Drugs

Drug: Vac

Drugs in the VAC combination: V = Vincristine Sulfate ; A = Dactinomycin (Actinomycin-D) ; C = Cyclophosphamide

VAC is used to treat: Ovarian germ cell tumors (certain types).

Rhabdomyosarcoma in children.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase.

Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.

Vapor Pressure

83 to 140 mm Hg at 68 to 86 °F (EPA, 1998)

90.16 mmHg

90.2 mm Hg at 20 °C /extrapolated/

Vapor pressure, kPa at 20 °C: 11.7

83 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ...

In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm).

Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...

Other CAS

108-05-4

85306-26-9

Wikipedia

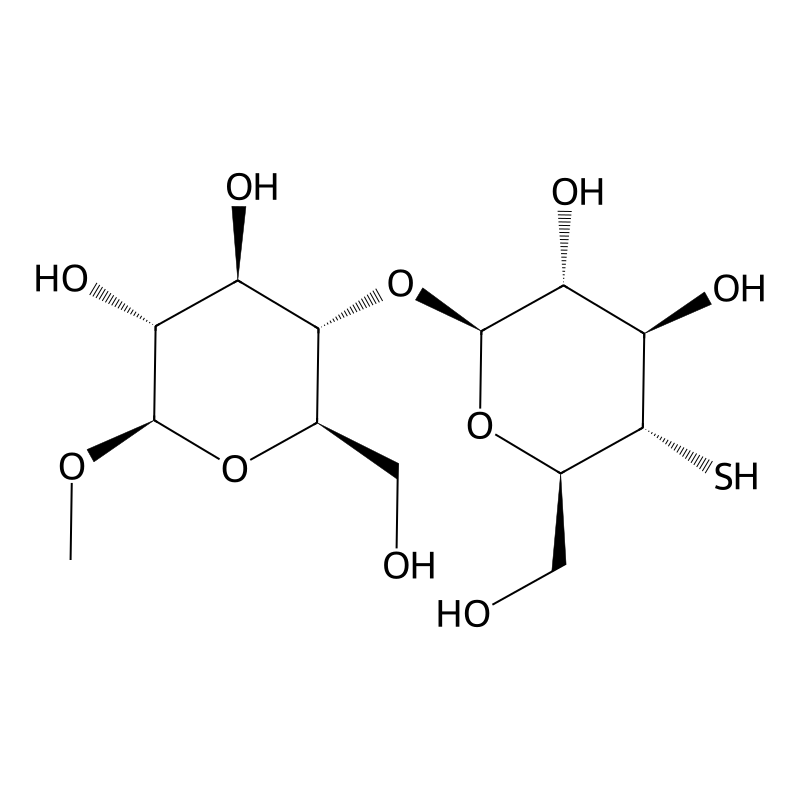

Methyl 4-O-(4-thio-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Biological Half Life

... The half-life of /200 uM/ vinyl acetate elimination in human whole blood was 4.1 minutes as compared to /less than/ 1 minute in rat whole blood.

Use Classification

Chemical Classes -> Nitrosamines/ethers/alcohols

Hazardous Air Pollutants (HAPs)

Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree

Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming

Methods of Manufacturing

Addition of acetic acid to acetylene ... in the gas phase in the presence of heterogeneous catalysts containing zinc salts.

Reaction of ethylene with acetic acid and oxygen ... in the gas phase on heterogeneous catalysts containing palladium.

REACTION OF ETHYLENE WITH SODIUM ACETATE

VINYL ACETATE CAN BE MADE BY REACTION OF GLACIAL ACETIC ACID & ACETYLENE IN PRESENCE OF MERCURY SALTS.

For more Methods of Manufacturing (Complete) data for VINYL ACETATE (9 total), please visit the HSDB record page.

General Manufacturing Information

Adhesive manufacturing

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing ink manufacturing

Rubber product manufacturing

Wholesale and retail trade

Acetic acid ethenyl ester: ACTIVE

Acetic acid ethenyl ester, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Vinyl acetate is polymerized either alone or mixed with vinyl chloride ..., acrylic esters, maleic acid and vinyl benzoate.

... stabilized with either hydroquinone or diphenylamine inhibitors. The hydroquinone-stabilized material can be polymerized without redistillation. The diphenylamine-stabilized material must be distilled prior to polymerization.

Saponified copolymers of vinyl acetate are used as emulsifying agents for oil/water type cosmetics, agrochemical formulations, paints, and pharmaceuticals.

Polymerization is inhibited or strongly retarded by aromatic hydroxyl, nitro, or amine compounds and by oxygen, quinone, crotonaldehyde, copper salts, sulfur, conjugated polyolefins. ... Vinyl acetate has been polymerized in bulk, suspension, solution, and emulsion. It copolymerizes readily with some monomers but not with others.

For more General Manufacturing Information (Complete) data for VINYL ACETATE (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH Method 278. Analyte: Vinyl acetate. Matrix: Air. Procedure: Gas chromatography-flame ionization detector. Method Evaluation: Method was validated over the range of 8.2 to 206 mg/cu m using a 1.5 liter sample. Method detection limit: 0.5 ug. Precision (CVT): 8%. Applicability: Under the conditions of sample size (300 mg) the useful range is 0.5 ug. Interferences: None identified.

Air samples of vinyl acetate were collected & desorbed with carbon disulfide with a mean efficiency of 83.0%. The analytical column was packed with 10% free fatty acid phase on acid-washed Chromosorb-P. Gas chromatography identification was also conducted on another column packed with 0.4% Carbowax-1500 on Carbopack A. Analysis was performed on a chromatograph equipped with a flame ionization detector. The precision was 4.0%. Based on a 10 liter air sample, the limit of detection was 0.1 ppm.

Determination of vinyl acetate in the air using calorimetric method. Absorption is measured at 510 nm wavelength.

Air samples containing vinyl acetate were adsorbed on charcoal & desorbed by solvent extraction (carbon disulfide with 2% acetone). Analysis was by gas chromatography/flame ionization. Limit of detection was 1.3 mg/cu m. /From table/

For more Analytic Laboratory Methods (Complete) data for VINYL ACETATE (15 total), please visit the HSDB record page.

Storage Conditions

It can be stored in steel, aluminum, or stainless steel containers under nitrogen. It is not necessary to add stabilizers at lower temperatures. If the vinyl acetate is to be warmed, stabilizers, such as hydroquinone, hydroquinone monomethyl ether, or diphenylamine are added. The quantity of stabilizer used is small, e.g., 3 -20 ppm hydroquinone, so that it does not generally need to be removed during the later polymerization.

Storage Temperature: Ambient. Inert Atmosphere: No requirement.

Take precautionary measures against static discharges.

Vinyl acetate shall be stored at temperatures less than 37.8 °C (100 °F) in well-ventilated areas and kept away from ignition sources such as heat and direct sunlight. No heating apparatus capable of exceeding 80% of the autoignition temperature of vinyl acetate (427 °C) shall be used in vinyl acetate storage areas. The storage of vinyl acetate in glass containers should not be in the same areas as oxidizing agents or other incompatible chemicals. Containers of vinyl acetate shall be kept tightly closed when not in use and shall be stored so as to minimize accidental ruptures and spills.

For more Storage Conditions (Complete) data for VINYL ACETATE (8 total), please visit the HSDB record page.

Interactions

... Previous studies from our laboratory suggest that rat liver microsome-activated vinyl acetate induces plasmid DNA-histone crosslinks, in vitro, through esterase-mediated metabolism. Since nasal tissues contain high levels of carboxylesterase, tumorigenesis may be related to in situ production of the hydrolysis products acetaldehyde and acetic acid. Vinyl acetate was cytotoxic to both respiratory and olfactory tissues in vitro at 50-200 mM, but not 25 mM, after 2 hr exposure. Pretreatment of rats with the carboxylesterase inhibitor, bis-(p-nitrophenyl) phosphate (BNPP), attenuated the cytotoxic effects and metabolism of vinyl acetate in both tissue types. Semicarbazide, an aldehyde scavenger, was unable to protect the tissues from vinyl acetate-induced cytotoxicity. When the metabolites were tested, acetic acid, but not acetaldehyde, was cytotoxic to both tissues.

Stability Shelf Life

... Polymerizes in light ...

Dates

Last modified: 11-23-2023

Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure | Key Properties |

Ethylene Acetoxylation MechanismsThe Wacker-like mechanism dominates ethylene acetoxylation, where palladium-based catalysts mediate the coupling of ethylene and acetic acid. Density functional theory (DFT) studies reveal that the palladium acetate dimer serves as the active catalyst, with ethylene coordinating to a palladium center by displacing a terminal acetate ligand [1]. Subsequent β-hydrogen transfer forms vinyl acetate, with solvent molecules acting as proton-transfer mediators. The rate-determining step is the β-hydrogen transfer, exhibiting an activation energy of 67 kJ/mol [1]. Kinetic studies show a negative reaction order for acetate at high concentrations due to site-blocking effects [1]. Electrochemical analyses further demonstrate that heterogeneous Pd(0) nanoparticles catalyze oxygen reduction, generating the driving force for Pd(0) corrosion to homogeneous Pd(II) species [3]. This dynamic phase interconversion enables a bifunctional mechanism: Pd(0) facilitates oxygen activation, while Pd(II) mediates selective ethylene acetoxylation [3]. Acetylene Acetoxylation MechanismsAcetylene reacts with acetic acid over zinc acetate catalysts supported on functionalized carbon materials. DFT calculations indicate that surface carboxyl groups enhance catalytic activity by stabilizing intermediates through hydrogen bonding [2]. The reaction proceeds via acetylene adsorption on zinc sites, followed by nucleophilic attack by acetate to form a vinyl intermediate, which subsequently undergoes protonolysis [6]. Metal-organic framework (MOF)-derived zinc catalysts exhibit varied activity depending on support functionalization. Zinc-oxygen-carbon (Zn-O-C) catalysts achieve 33% conversion, outperforming zinc-nitrogen-carbon (Zn-N-C) systems (12%) due to higher electron density at zinc sites, which strengthens acetic acid adsorption [4] [5]. Kinetic Models and Rate-Determining StepsMicrokinetic modeling of ethylene acetoxylation identifies acetate desorption as a critical bottleneck under high-conversion conditions [1]. For acetylene routes, the rate-limiting step shifts with support chemistry: carboxyl-modified surfaces lower the activation barrier for acetate coupling (Δ‡ = 45 kJ/mol) compared to hydroxyl-bearing supports (Δ‡ = 58 kJ/mol) [2]. Industrial reactors operating at 170–230°C and 35–40 kPa optimize trade-offs between conversion and selectivity [6]. Mechanistic Studies Using Computational MethodsDensity Functional Theory (DFT) InvestigationsDFT simulations of palladium acetate dimers predict a trigonal planar transition state during β-hydrogen transfer, with solvent-assisted proton shuttling reducing the energy barrier by 15 kJ/mol [1]. For zinc acetate catalysts, charge analysis reveals that carboxyl groups withdraw electron density from zinc (Mulliken charge: +1.2 e) versus hydroxyl groups (+0.9 e), altering acetic acid binding strengths [2]. Reaction Energy Profiles and Transition StatesEthylene acetoxylation exhibits a three-step energy profile:

In acetylene pathways, the transition state for vinyl intermediate formation involves simultaneous C–O bond formation and proton transfer, with a calculated activation energy of 92 kJ/mol [2]. Surface Science Approaches to Mechanism ElucidationIn situ X-ray photoelectron spectroscopy (XPS) of Pd/C catalysts during ethylene acetoxylation detects Pd(II) species under reaction conditions, supporting the homogeneous-heterogeneous interconversion model [3]. Scanning tunneling microscopy (STM) of zinc acetate on carbon reveals that carboxyl functionalization increases active site dispersion by 40%, correlating with higher turnover frequencies [4]. Role of Oxygen in Vinyl Acetate FormationOxygen Effects on Surface ReactionsMolecular oxygen serves dual roles: (1) reoxidizing Pd(0) to Pd(II) to sustain the catalytic cycle and (2) participating in proton-coupled electron transfers during β-hydrogen elimination [3]. At oxygen partial pressures above 0.2 atm, Pd(II) stability increases, shifting the rate-determining step to ethylene coordination [1]. Influence on Selectivity and ConversionExcess oxygen (>5 mol%) promotes over-oxidation pathways, generating carbon dioxide (2–5% yield) and reducing vinyl acetate selectivity by 12–15% [8]. Optimal oxygen concentrations (2–3 mol%) balance Pd(II) regeneration and by-product suppression [3]. By-Product Formation MechanismsAcetaldehyde Generation PathwaysAcetaldehyde forms via hydrolysis of vinyl acetate during product isolation or through parallel hydration of ethylene intermediates. DFT studies show that water co-adsorption on zinc acetate catalysts lowers the activation energy for hydrolysis by 18 kJ/mol [8]. In palladium systems, acetaldehyde arises from ethylene oxidation side reactions, particularly under low acetic acid concentrations [7]. Carbon Dioxide Formation MechanismsCO₂ originates from decarboxylation of acetate ligands under oxidative conditions. In Pd-catalyzed reactions, 5–7% of acetate ligands decompose via: Other Secondary Reaction ProductsHomogeneous Palladium-Catalyzed ProcessesHomogeneous palladium catalysis plays a fundamental role in vinyl acetate synthesis, with palladium acetate serving as the primary catalytic precursor. Research utilizing ultraviolet-visible, Raman, and infrared spectroscopic methods has revealed that palladium acetate solvated in glacial acetic acid maintains a trimeric structure similar to its crystalline form. The introduction of potassium acetate in concentrations between 0.10 and 0.20 M causes the decomposition of palladium acetate trimers into dimers, which represent the catalytically active and selective species for vinyl acetate formation. The homogeneous mechanism operates through the direct coupling of ethylene with acetic acid mediated by soluble palladium(II) species. During the reaction with ethylene, dimeric palladium species form by decomposition of the trimers, and palladium(II) in palladium acetate undergoes reduction to palladium black while producing vinyl acetate and acetaldehyde. The rate-limiting step involves β-hydride elimination from the adsorbed acetoxyethyl intermediate, proceeding with an activation barrier of 55 ± 4 kilojoules per mole. Recent groundbreaking research has demonstrated that industrial vinyl acetate synthesis operates through a previously unrecognized homogeneous-heterogeneous bifunctional mechanism. Electrochemical analysis reveals that heterogeneous nanoparticulate palladium(0) serves as an active oxygen reduction electrocatalyst, providing the high driving force required for corrosion to form homogeneous palladium(II). This homogeneous palladium(II) then catalyzes selective ethylene acetoxylation with reformation of heterogeneous palladium(0). Heterogeneous Palladium Catalysts on Various SupportsHeterogeneous palladium catalysts supported on various materials constitute the dominant industrial approach for vinyl acetate synthesis. The most widely employed systems utilize palladium dispersed on silica, alumina, or carbon supports, with reaction temperatures typically ranging from 100 to 200°C under pressures of 0.6 to 0.8 megapascals. Silica-supported palladium catalysts demonstrate exceptional performance in vinyl acetate synthesis. The palladium metal content typically ranges between 0.2 to 2.5 weight percent, with the catalyst providing efficient vinyl acetate production and lower carbon dioxide yields compared to conventional systems. Research on palladium dispersion effects reveals that the activity and selectivity properties are significantly affected by the physicochemical form of palladium metal content on the catalyst support substrate. Alumina-supported palladium catalysts offer enhanced mechanical strength and thermal stability. High pore volume alumina-supported catalysts demonstrate enhanced performance with increased pore volume of the support, with the gas hourly space velocity significantly increasing the space time yield compared to non-extruded alumina supported catalysts. The support provides a large surface area for palladium dispersion while maintaining structural integrity under reaction conditions. Carbon-supported palladium systems exhibit unique electronic properties that influence catalytic behavior. Electrochemical studies on graphite-supported palladium catalysts reveal that carbon supports provide electron transfer pathways essential for the electrochemical oxidation-reduction cycles. The carbon surface functional groups significantly influence palladium dispersion and metal-support interactions. Homogeneous-Heterogeneous Bifunctional CatalysisThe most significant recent advancement in understanding vinyl acetate synthesis mechanisms involves the discovery of homogeneous-heterogeneous bifunctional catalysis. This revolutionary finding challenges the traditional paradigm that catalytic cycles proceed through either homogeneous or heterogeneous modes exclusively. Electrochemical phase interconversion enables this bifunctional mechanism, where heterogeneous palladium(0) and homogeneous palladium(II) dynamically interconvert during catalysis. Each species plays a complementary role: heterogeneous nanoparticulate palladium(0) functions as an active oxygen reduction electrocatalyst, while homogeneous palladium(II) catalyzes selective ethylene acetoxylation. The bifunctional cycle operates through electrochemical coupling between homogeneous and heterogeneous components. Heterogeneous palladium catalysis of electrochemical oxygen reduction provides the high driving force necessary to electrochemically oxidize palladium metal to form molecular palladium(II) acetate. This homogeneous palladium(II) acetate then carries out coupling of ethylene and acetic acid, with reformation of palladium metal. Inhibiting the corrosion of palladium(0) to palladium(II) by galvanic protection results in reversible poisoning of catalysis, demonstrating the essential role of phase conversion in this catalytic cycle. These findings highlight how dynamic phase interconversion can harness and couple complementary reactivity across molecular and material active sites. Bimetallic Catalyst SystemsPalladium-Gold Catalysts: Structure and FunctionPalladium-gold bimetallic catalysts represent the state-of-the-art technology for industrial vinyl acetate synthesis. These catalysts demonstrate superior performance compared to monometallic palladium systems through synergistic effects between the two metals. The optimal palladium-gold ratio has been extensively studied, with palladium to gold ratios of 0.8:0.2 showing maximum catalytic activity. X-ray diffraction and X-ray absorption fine structure studies reveal that carbon atoms spontaneously dope into the palladium-gold alloy lattice while maintaining the alloy's size, metallic state, and alloy composition. The addition of potassium acetate dramatically increases the equilibrium carbide fraction, resulting in a 5.6-fold higher formation rate and 89.0% selectivity compared to 69.2% selectivity for palladium-gold catalysts without promoter. The structure of palladium-gold alloys significantly influences catalytic performance. Gold preferentially segregates to the surface in model gold/palladium alloy systems, creating isolated palladium sites. Higher gold coverages decrease the population of bridging palladium sites, thus increasing palladium site isolation and eliminating larger palladium ensembles that lead to decomposition of vinyl acetate and ethylene. Kinetic and theoretical analyses demonstrate that the coupling of acetate and ethylene, which represents the rate-determining step, is effectively promoted by the synergistic contributions of gold through electronic and geometric effects. The gold component provides electronic modifications to palladium while also inhibiting ethylene dehydrogenation, ultimately slowing the formation of carbon dioxide. Other Bimetallic Compositions and Their PerformanceBeyond palladium-gold systems, other bimetallic compositions have shown promise for vinyl acetate synthesis. Palladium-copper catalysts supported on zirconia demonstrate enhanced catalytic performance through bimetallic distortions. Palladium-copper alloy catalysts exhibit tetragonal/orthorhombic nature with differences in lattice position. The presence of copper(II) in the lattice promotes vinyl acetate monomer formation due to acetaldehyde formation, acetic acid hydrogenation, and subsequent hydrogen spillover. This releases hydroxyl groups during vinyl acetate monomer dehydrogenation from the active site. In-situ reaction monitoring by diffuse reflectance infrared Fourier transform spectroscopy coupled with mass spectrometry identifies the surface formation of main intermediates like palladium acetate monomers associated with vinyl acetate formation. The palladium-copper systems show minimal formation of sub-products and demonstrate catalytic stability for 18 hours. Statistical analyses of palladium-copper catalysts reveal that vinyl acetate monomer formation is influenced by acetic acid and oxygen consumption at low ethylene coverage. Acetaldehyde appears as an important intermediate for vinyl acetate monomer synthesis, with the bimetallic composition providing enhanced selectivity compared to monometallic systems. Support Effects on Catalyst ActivitySupport materials exert profound influences on bimetallic catalyst performance through electronic, geometric, and chemical effects. The interaction between metal nanoparticles and support materials can strongly influence catalytic performance, particularly for reducible oxidic supports that can form suboxides. Silica supports provide excellent dispersion for palladium-gold catalysts while offering thermal stability. The silica surface can be modified through various treatments to enhance metal-support interactions and improve catalyst performance. Egg shell coatings of metals on silica supports have been developed to optimize the distribution of active components. Titania supports offer unique redox properties that can be exploited to tune metal-support interactions. Enhanced metal-support interactions over palladium-gold/titania catalysts demonstrate improved performance through electronic modifications. The reducibility of titania affects the oxidation state of supported metals and can provide oxygen vacancies that participate in the catalytic cycle. Zirconia supports create strong metal-support interactions that can modify the electronic properties of supported bimetallic particles. The interaction effects between palladium-copper and zirconia supports indicate enhanced exposition of palladium-copper species suitable for the reaction. High-resolution transmission electron microscopy results confirm these interaction effects for palladium-copper/zirconia-titania samples. Carbon supports offer unique advantages through their electronic conductivity and surface functionality. The carbon surface can be modified with functional groups that serve as anchoring sites for metal precursors and can participate directly in catalytic reactions. The electron transfer capabilities of carbon supports enable electrochemical processes that are crucial for homogeneous-heterogeneous bifunctional catalysis. Zinc-Based Catalysts for Acetylene RouteZinc Acetate on Carbon SupportsZinc acetate supported on activated carbon represents the traditional catalyst system for vinyl acetate synthesis via the acetylene route. This process involves the direct addition of acetylene to acetic acid vapor at temperatures of 170-230°C under pressures of 35-40 kilopascals. The zinc acetate catalyst operates through the Kripylo pathway, where acetylene undergoes addition reaction with acetic acid vapor in the presence of zinc acetate catalyst supported on activated carbon. The conversion of acetylene per pass ranges from 60% to 75%, with selectivity to vinyl acetate reaching 99% based on acetic acid and 93% based on acetylene. Porous carbon spheres prepared by carbonization of poly(vinylidene chloride) synthesized by suspension polymerization provide excellent support materials. These supports exhibit pore sizes between 0.8-1.2 nanometers with high specific surface area and good mechanical strength. Zinc acetate supported on porous carbon spheres achieves acetic acid and acetylene conversions of 22.6% and 5.3% respectively, while the activity of vinyl acetate formation exceeds 1000 grams per mole per hour. The surface properties of carbon supports significantly influence zinc acetate dispersion and catalytic activity. Activated carbons treated with nitric acid show enhanced adsorption of zinc acetate from aqueous solution. The adsorption process is strongly dependent on hydrodynamic regimes, adsorption temperature, initial salt concentration, and initial solution pH value. Optimization of Zinc Catalyst PerformanceOptimization of zinc-based catalysts involves careful control of zinc acetate loading, distribution, and carbon support modification. Each carbon support has an optimal loading of zinc acetate equal to a critical value that provides both high activity and stability of catalyst operation. The deactivation mechanism of zinc acetate catalysts involves thermal decomposition of the active component, with the degree of thermal decomposition controlling the deactivation rate. This rate depends on the loading and distribution of zinc acetate in the porous structure of the support. Modeling studies reveal that optimal loading and distribution of the active component in the porous support structure can extend catalyst lifetime by approximately 2.5 times. Surface modification of carbon supports through chemical treatments enhances zinc acetate performance. Nitrogen-doped carbon supports demonstrate promotional effects in vinyl acetate synthesis from acetylene and acetic acid. Density functional theory calculations reveal that quaternary nitrogen models show the most stable adsorption for both acetylene and acetic acid molecules. The formation mechanism of vinyl acetate on zinc acetate supported on ordered mesoporous carbon has been investigated using density functional theory. Surface functional groups of carbon support influence the reaction significantly, with carboxyl groups causing acetate shift and reducing activation barriers for rate-limiting steps. Hydroxyl and epoxy groups increase barriers to some extent, indicating the importance of controlled surface functionalization. Ionic liquid modification provides another approach for zinc catalyst optimization. Zinc acetate immobilized on mesoporous materials by acetate ionic liquids forms supported ionic liquid catalysts. These systems achieve 10.9% acetic acid conversion with 1.1 gram vinyl acetate yield and 98% vinyl acetate selectivity at 195°C. Catalyst Deactivation PhenomenaPalladium Sintering MechanismsPalladium sintering represents a primary deactivation mechanism in vinyl acetate synthesis catalysts. The main reason for catalyst deactivation in palladium-gold systems involves sintering due to mobile palladium acetate species formation on the catalyst surface. Palladium-gold/silica vinyl acetate synthesis catalysts deactivate without noticeable sintering for up to six months of use but undergo considerable restructuring. The deactivation process involves palladium dissolution as dimeric and trimeric palladium acetate complexes, confirmed by ultraviolet absorption spectroscopy. This etching occurs at the surfaces of palladium-rich particles, while gold-rich particles remain resistant to etching. The role of gold as a promoter involves stabilizing the optimum alloy phase against loss of palladium. Reduction of palladium acetate complexes by ethylene leads to plating of metallic palladium onto the surfaces of etched catalysts. This creates a cycle of palladium dissolution and deposition under reaction conditions, leading to redistribution of palladium between catalyst particles. Sintering kinetics depend on temperature, atmosphere, and support effects. The formation of palladium acetate species under reaction conditions facilitates metal mobility and subsequent agglomeration. Understanding these mechanisms enables development of strategies to minimize sintering through composition optimization and operating condition control. Chemical Poisoning PathwaysChemical poisoning of vinyl acetate catalysts occurs through multiple pathways involving both reversible and irreversible processes. Product inhibition studies reveal that vinyl acetate formation decreases with increasing carbon dioxide and acetaldehyde concentrations. The formation of vinyl acetate and carbon dioxide occurs at different centers on the catalyst and follows different deactivation kinetics, enabling selective poisoning of these reactions. Carbon monoxide represents a significant catalyst poison that inhibits vinyl acetate synthesis rates. Carbon monoxide can be either co-fed or produced by side reactions, and its inhibition effect demonstrates the sensitivity of the catalytic system to trace contaminants. The poisoning mechanism involves competitive adsorption at active sites, reducing the availability of sites for productive vinyl acetate formation. Chloride ions also cause catalyst deactivation, particularly affecting high gold content palladium-gold catalysts. Palladium-gold catalysts with substantial gold content (greater than 65% gold of total metal) show detrimental effects from high chloride content. The exponential relationship between chloride amount and deactivation rate demonstrates the severe impact of halide contamination. Steam and water vapor can cause reversible poisoning through competitive adsorption. The presence of water modifies the surface chemistry and can lead to hydrolysis of metal-support bonds. Understanding these poisoning mechanisms enables development of regeneration strategies and operating procedures to minimize catalyst deactivation. Regeneration StrategiesCatalyst regeneration represents a crucial aspect of vinyl acetate synthesis economics. Optimization of regeneration processes for spent catalysts from vinyl acetate synthesis has been attempted using response surface methodology based on experimental design. Electrochemical regeneration offers a novel approach for palladium-based catalysts. Inhibiting palladium corrosion via galvanic protection serves to reversibly inhibit vinyl acetate synthesis in both bulk liquid and vapor phase. This reversibility demonstrates the potential for electrochemical control of catalyst activity and regeneration. Thermal regeneration methods involve controlled oxidation and reduction cycles. For zinc acetate catalysts used in acetylene-based vinyl acetate synthesis, spent catalysts can be regenerated through thermal treatment under carbon dioxide atmosphere. The operating conditions of activation temperature 950°C, activation time 120 minutes, and carbon dioxide flow rate 600 milliliters per minute enable effective regeneration. Structural characterization of regenerated catalysts reveals transformation of zinc acetate to zinc oxide during thermal treatment. Zinc oxide particles become well adhered and uniformly distributed onto the carbon surface, forming zinc oxide/activated carbon composites with excellent adsorptive and photocatalytic properties. The development of regeneration strategies requires understanding the specific deactivation mechanisms for each catalyst system. Reduction-oxidation-reduction treatments prove effective for tuning metal-support interactions and improving catalytic performance. Such treatments result in twofold increases in cobalt surface area on reducible oxides and proportionally enhance catalytic activity. Advanced Catalyst Characterization MethodsIn-situ Techniques for Reaction MonitoringIn-situ characterization techniques provide crucial insights into the working state of vinyl acetate synthesis catalysts under reaction conditions. These methods enable real-time monitoring of catalytic processes and identification of reaction intermediates and active sites. In-situ X-ray diffraction coupled with diffuse reflectance infrared Fourier transform spectroscopy enables comprehensive monitoring of structural and surface changes. Studies of potassium acetate-promoted palladium-gold/silica-catalyzed vinyl acetate synthesis using these techniques provide insights into how potassium acetate affects catalyst performance. The coupling of in-situ X-ray diffraction with in-situ diffuse reflectance infrared Fourier transform spectroscopy analysis reveals mechanisms of promoter effects. In-situ Raman spectroscopy provides valuable information about surface species and reaction intermediates. This technique enables identification of specific information on catalyst defect structure in the bulk and at the surface, as well as the presence of adsorbates and reaction intermediates. Modern Raman instrumentation based on single-stage spectrometers allows high throughput and versatility in design of in-situ/operando cells to study working catalysts. Near ambient pressure X-ray photoelectron spectroscopy allows characterization of catalyst surfaces under reaction conditions. This technique enables tracking of catalyst surface chemistry at relatively high temperature in gas phase in the torr pressure range. The authentic surface chemistry and structure of catalyst particles during catalysis represent key descriptors for understanding catalytic performance. Temperature programmed techniques combined with mass spectrometry provide quantitative information about surface species. Temperature programmed desorption, reduction, and oxidation profiles can elucidate physical properties of heterogeneous catalysts. These techniques require high sensitivity mass spectrometers along with microreactors or vacuum chambers. Surface Science Approaches to Catalyst AnalysisSurface science approaches provide fundamental understanding of elementary surface reactions at the atomic level. The application of modern surface science techniques to catalytic studies has advanced understanding of the relationship between surface characteristics and catalytic properties. Single crystal model catalyst studies enable detailed mechanistic investigations under well-controlled conditions. Experiments on well-defined palladium surfaces combined with density functional theory calculations explicitly examine the influence of coverage on ethylene acetoxylation to form vinyl acetate. These studies reveal that high adsorbate coverages significantly lower activation energies for reactions involving coupling of two adsorbed intermediates. Ultrahigh vacuum surface science techniques coupled with high-pressure kinetic measurements bridge the pressure gap between fundamental studies and practical catalysis. Experimental systems consisting of reaction chambers linked to ultrahigh vacuum surface analysis systems enable both kinetic measurements at atmospheric pressures and surface characterization under ultrahigh vacuum conditions. Scanning tunneling microscopy and atomic force microscopy provide atomic-scale imaging of catalyst surfaces. These techniques enable direct observation of surface structures, defects, and adsorbate arrangements that influence catalytic activity. The combination with spectroscopic methods provides comprehensive characterization of surface properties. Electron microscopy techniques, including high-resolution transmission electron microscopy and scanning transmission electron microscopy, reveal catalyst morphology and structure. Energy dispersive X-ray analysis enables determination of local composition in bimetallic particles. These techniques prove essential for understanding structure-activity relationships in supported catalysts. Physical Description Vinyl acetate appears as a clear colorless liquid. Flash point 18°F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics.

DryPowder, Liquid; Liquid Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a pleasant, fruity odor. Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.] Color/Form COLORLESS, MOBILE LIQUID

Clear, colorless liquid XLogP3 -3.8

Boiling Point 162 to 163 °F at 760 mm Hg (EPA, 1998)

72.5 °C 72.8 °C 72.7 °C 162°F Flash Point 18 °F (EPA, 1998)

-8 °C, 18 °F (CLOSED CUP) 0.5-0.9 °C (open cup) -8 °C c.c. 18°F Vapor Density 3 (EPA, 1998) (Relative to Air)

3.0 (Air = 1) Relative vapor density (air = 1): 3.0 3 Density 0.932 at 68 °F (EPA, 1998)

0.932 at 20 °C/4 °C Relative density (water = 1): 0.93 0.93 LogP 0.73 (LogP)

log Kow = 0.73 0.73 Odor An initially pleasant odor which quickly becomes sharp and irritating ... Not unpleasant , sweetish smell in small quantities

Melting Point

-136 °F (EPA, 1998)

-93.2 °C -100°C -136°F UNII

L9MK238N77

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]; H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H351: Suspected of causing cancer [Warning Carcinogenicity] NCI Cancer Drugs

Drug: Vac

Drugs in the VAC combination: V = Vincristine Sulfate ; A = Dactinomycin (Actinomycin-D) ; C = Cyclophosphamide VAC is used to treat: Ovarian germ cell tumors (certain types). Rhabdomyosarcoma in children. This combination may also be used with other drugs or treatments or to treat other types of cancer. Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase.

Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload. Vapor Pressure

83 to 140 mm Hg at 68 to 86 °F (EPA, 1998)

90.16 mmHg 90.2 mm Hg at 20 °C /extrapolated/ Vapor pressure, kPa at 20 °C: 11.7 83 mmHg Pictograms

Flammable;Irritant;Health Hazard Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ...

In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm). Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ... Other CAS

108-05-4

85306-26-9 Wikipedia

Methyl 4-O-(4-thio-beta-D-glucopyranosyl)-beta-D-glucopyranoside

Biological Half Life

... The half-life of /200 uM/ vinyl acetate elimination in human whole blood was 4.1 minutes as compared to /less than/ 1 minute in rat whole blood.

Use Classification

Chemical Classes -> Nitrosamines/ethers/alcohols

Hazardous Air Pollutants (HAPs) Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming Methods of Manufacturing

Addition of acetic acid to acetylene ... in the gas phase in the presence of heterogeneous catalysts containing zinc salts.

Reaction of ethylene with acetic acid and oxygen ... in the gas phase on heterogeneous catalysts containing palladium. REACTION OF ETHYLENE WITH SODIUM ACETATE VINYL ACETATE CAN BE MADE BY REACTION OF GLACIAL ACETIC ACID & ACETYLENE IN PRESENCE OF MERCURY SALTS. For more Methods of Manufacturing (Complete) data for VINYL ACETATE (9 total), please visit the HSDB record page. General Manufacturing Information

Adhesive manufacturing

All other basic organic chemical manufacturing All other chemical product and preparation manufacturing Paint and coating manufacturing Plastic material and resin manufacturing Printing ink manufacturing Rubber product manufacturing Wholesale and retail trade Acetic acid ethenyl ester: ACTIVE Acetic acid ethenyl ester, homopolymer: ACTIVE XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711). Vinyl acetate is polymerized either alone or mixed with vinyl chloride ..., acrylic esters, maleic acid and vinyl benzoate. ... stabilized with either hydroquinone or diphenylamine inhibitors. The hydroquinone-stabilized material can be polymerized without redistillation. The diphenylamine-stabilized material must be distilled prior to polymerization. Saponified copolymers of vinyl acetate are used as emulsifying agents for oil/water type cosmetics, agrochemical formulations, paints, and pharmaceuticals. Polymerization is inhibited or strongly retarded by aromatic hydroxyl, nitro, or amine compounds and by oxygen, quinone, crotonaldehyde, copper salts, sulfur, conjugated polyolefins. ... Vinyl acetate has been polymerized in bulk, suspension, solution, and emulsion. It copolymerizes readily with some monomers but not with others. For more General Manufacturing Information (Complete) data for VINYL ACETATE (12 total), please visit the HSDB record page. Analytic Laboratory Methods

NIOSH Method 278. Analyte: Vinyl acetate. Matrix: Air. Procedure: Gas chromatography-flame ionization detector. Method Evaluation: Method was validated over the range of 8.2 to 206 mg/cu m using a 1.5 liter sample. Method detection limit: 0.5 ug. Precision (CVT): 8%. Applicability: Under the conditions of sample size (300 mg) the useful range is 0.5 ug. Interferences: None identified.